molecular formula C18H18N2O5 B4397730 Methyl 4-[[[2-(2-methoxyanilino)-2-oxoacetyl]amino]methyl]benzoate

Methyl 4-[[[2-(2-methoxyanilino)-2-oxoacetyl]amino]methyl]benzoate

Cat. No.: B4397730
M. Wt: 342.3 g/mol
InChI Key: GCSGARSIRDAYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[(2-methoxyphenyl)aminoacetyl]amino}methyl)benzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(2-methoxyphenyl)aminoacetyl]amino}methyl)benzoate typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of automated reactors and continuous flow systems can enhance the production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(2-methoxyphenyl)aminoacetyl]amino}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Methyl 4-({[(2-methoxyphenyl)aminoacetyl]amino}methyl)benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 4-({[(2-methoxyphenyl)aminoacetyl]amino}methyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The compound’s functional groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-({[(2-methoxyphenyl)aminoacetyl]amino}methyl)benzoate include:

Uniqueness

What sets methyl 4-({[(2-methoxyphenyl)aminoacetyl]amino}methyl)benzoate apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 4-[[[2-(2-methoxyanilino)-2-oxoacetyl]amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-24-15-6-4-3-5-14(15)20-17(22)16(21)19-11-12-7-9-13(10-8-12)18(23)25-2/h3-10H,11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSGARSIRDAYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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